2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride typically involves multi-step organic reactionsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety often have similar pharmacological properties.
Uniqueness
2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
2-ethyl-4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-3-15-19-16-13-6-4-5-7-14(13)22-17(16)18(20-15)21-10-8-12(2)9-11-21;/h4-7,12H,3,8-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALIGUCDJJFRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C)OC4=CC=CC=C42.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.